Dby HY Peptide (608-622), mouse
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dby HY Peptide (608-622), mouse: is a biologically active peptide. It is a HYAb epitope belonging to a well-conserved family of genes coding for known or putative RNA helicases. The peptide contains a core sequence with a DEAD (Asp-Glu-Ala-Asp) box peptide motif, hence the name Dby (Dead box RNA helicase Y). The single Phenylalanine in the sequence serves as the anchor point while FNSNRANSS most likely is the “core” sequence of this HYAb epitope .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dby HY Peptide (608-622), mouse, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Cleavage of the peptide from the resin using TFA (trifluoroacetic acid).
Industrial Production Methods: Industrial production of peptides like this compound, often involves large-scale SPPS with automated synthesizers. The process is optimized for high yield and purity, involving rigorous purification steps such as HPLC (High-Performance Liquid Chromatography) to ensure the final product’s quality .
Chemical Reactions Analysis
Types of Reactions: Dby HY Peptide (608-622), mouse, can undergo various chemical reactions, including:
Oxidation: Oxidation of methionine residues to methionine sulfoxide.
Reduction: Reduction of disulfide bonds to free thiols.
Substitution: Substitution reactions involving side-chain functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents like sodium azide (NaN3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
Scientific Research Applications
Dby HY Peptide (608-622), mouse, has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in RNA helicase activity and its involvement in various cellular processes.
Medicine: Explored for its potential therapeutic applications, including its role in immune response modulation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
The mechanism of action of Dby HY Peptide (608-622), mouse, involves its interaction with RNA helicases. The peptide binds to the RNA helicase, influencing its activity and thereby affecting RNA metabolism. The DEAD box motif is crucial for its function, facilitating ATP-dependent RNA unwinding. This interaction plays a significant role in various cellular processes, including transcription, splicing, and translation .
Comparison with Similar Compounds
Dbx HY Peptide: Another peptide with a similar DEAD box motif but different sequence.
Dby HY Peptide (600-615): A shorter variant of the Dby HY Peptide with a slightly different sequence.
Dby HY Peptide (610-625): Another variant with a different sequence length.
Uniqueness: Dby HY Peptide (608-622), mouse, is unique due to its specific sequence and the presence of the DEAD box motif, which is essential for its interaction with RNA helicases. This uniqueness makes it a valuable tool for studying RNA metabolism and developing therapeutic applications .
Properties
Molecular Formula |
C60H97N25O25 |
---|---|
Molecular Weight |
1568.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C60H97N25O25/c1-25(73-47(98)28(61)15-40(62)91)45(96)72-19-44(95)75-31(14-27-8-4-3-5-9-27)50(101)79-34(18-43(65)94)53(104)82-36(21-87)55(106)80-33(17-42(64)93)51(102)76-29(10-6-12-70-59(66)67)48(99)74-26(2)46(97)78-32(16-41(63)92)52(103)83-37(22-88)56(107)84-35(20-86)54(105)77-30(11-7-13-71-60(68)69)49(100)81-38(23-89)57(108)85-39(24-90)58(109)110/h3-5,8-9,25-26,28-39,86-90H,6-7,10-24,61H2,1-2H3,(H2,62,91)(H2,63,92)(H2,64,93)(H2,65,94)(H,72,96)(H,73,98)(H,74,99)(H,75,95)(H,76,102)(H,77,105)(H,78,97)(H,79,101)(H,80,106)(H,81,100)(H,82,104)(H,83,103)(H,84,107)(H,85,108)(H,109,110)(H4,66,67,70)(H4,68,69,71)/t25-,26-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |
InChI Key |
DQFKVRRBCAXUFJ-FHYRXMNRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.